molecular formula C17H19N3O B1219401 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide

2-(6-cyano-1-indolyl)-N-cyclohexylacetamide

Cat. No. B1219401
M. Wt: 281.35 g/mol
InChI Key: RXMIGIZQJGELGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-cyano-1-indolyl)-N-cyclohexylacetamide is a member of indoles.

Scientific Research Applications

Antidiabetic Potential

The compound's relevance in antidiabetic research was highlighted in a study by Nazir et al. (2018), where various N-substituted derivatives, including those related to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, demonstrated significant antidiabetic potential through α-glucosidase enzyme inhibition. The compounds exhibited low cytotoxicity and good to moderate inhibition potential, suggesting their potential as lead molecules in antidiabetic research (Nazir et al., 2018).

Anticancer Activity

Kumar et al. (2014) explored the synthesis of α-cyano bis(indolyl)chalcones, closely related to the compound , finding them to exhibit potent in vitro anticancer activity against human cancer cell lines. These compounds were suggested as microtubule stabilizing agents, indicating their potential in cancer therapy research (Kumar et al., 2014).

Inhibition of DNA Topoisomerases in Leishmaniasis

Ray et al. (1997) studied novel indolyl quinolines, similar in structure to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, and found them to inhibit type I and type II DNA topoisomerases of Leishmania donovani. This dual inhibition indicates their potential as therapeutic agents in treating human leishmaniasis (Ray et al., 1997).

Antimicrobial Applications

Ewies and Abdelsalaam (2020) utilized a compound similar to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide in synthesizing various heterocycles, which were then tested for antimicrobial activities. Their study indicated the potential application of such compounds in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).

properties

Product Name

2-(6-cyano-1-indolyl)-N-cyclohexylacetamide

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-(6-cyanoindol-1-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C17H19N3O/c18-11-13-6-7-14-8-9-20(16(14)10-13)12-17(21)19-15-4-2-1-3-5-15/h6-10,15H,1-5,12H2,(H,19,21)

InChI Key

RXMIGIZQJGELGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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